

physical and chemical properties of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B070583

[Get Quote](#)

An In-depth Technical Guide to 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid** (CAS No. 171047-01-1). The information is intended to support research and development activities in medicinal chemistry, materials science, and related fields.

Compound Identification and Structure

3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative characterized by a hydroxyl group at the 3' position and a carboxylic acid group at the 3 position of the biphenyl scaffold.^[1]

- IUPAC Name: 3-(3-hydroxyphenyl)benzoic acid
- CAS Number: 171047-01-1^[1]
- Molecular Formula: C₁₃H₁₀O₃^[1]
- Molecular Weight: 214.22 g/mol ^[1]
- InChI Key: CTFCUBMVYRSJLK-UHFFFAOYSA-N^[1]

Physical Properties

Experimentally determined physical properties for **3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid** are not widely reported in the literature. The following tables summarize available computed data for the target compound and experimental data for structurally related isomers and derivatives to provide a comparative reference.

Table 1: Physicochemical Properties of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid

Property	Value/Description	Source
Molecular Weight	214.22 g/mol	[1]
Monoisotopic Mass	214.0630 g/mol	[1]
Appearance	Solid (predicted)	-
pKa (predicted)	~2.5–4.0 (for the carboxylic acid)	-

Table 2: Physical Properties of Related Biphenyl Carboxylic Acid Derivatives

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid	323-87-5	C ₁₃ H ₁₀ O ₃	214.22	215-216	406 at 760 mmHg
3'-Amino-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid	376592-93-7	C ₁₃ H ₁₁ NO ₃	229.23	222 (dec.)	474.8 (Predicted)
2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid	304-06-3	C ₁₃ H ₁₀ O ₃	214.22	Not Available	Not Available
4-(4-(tert-butylbenzamido)-6-chloro-[1,1'-biphenyl]-3-carboxylic acid)	Not Available	C ₂₄ H ₂₂ CINO ₃	420.90	249–252	Not Available

Chemical Properties and Reactivity

The chemical behavior of **3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid** is dictated by its three main structural components: the two phenyl rings and the hydroxyl and carboxylic acid functional groups.

- Oxidation: The phenolic hydroxyl group can be oxidized to form a quinone-like structure using appropriate oxidizing agents.

- Reduction: The carboxylic acid group can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium aluminum hydride.
- Substitution: The biphenyl ring system can undergo electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing hydroxyl and carboxylic acid groups.
- Esterification/Amidation: The carboxylic acid group can readily react with alcohols or amines under acidic or coupling-agent-mediated conditions to form the corresponding esters or amides.

Spectral Properties (Predicted)

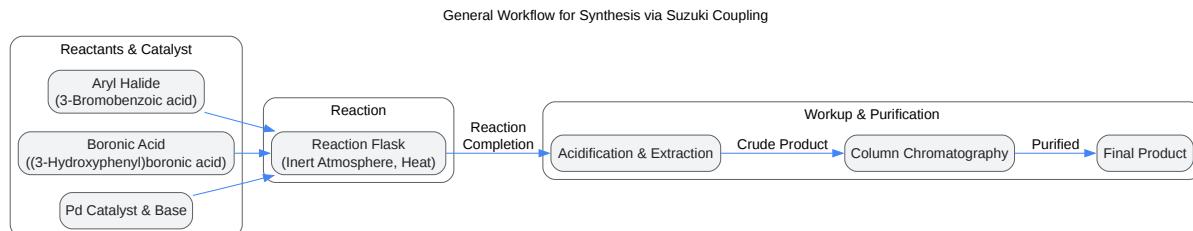
Specific spectral data for **3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid** is not readily available. However, based on its structure, the following characteristic signals can be predicted.

Table 3: Predicted Spectroscopic Features

Spectroscopy	Feature	Predicted Chemical Shift / Wavenumber
¹ H NMR	-OH (Phenolic)	9-12 ppm (broad singlet)
-COOH (Carboxylic Acid)	10-13 ppm (very broad singlet)	
Ar-H (Aromatic)	6.8-8.2 ppm (complex multiplets)	
¹³ C NMR	-COOH (Carbonyl)	165-185 ppm
Ar-C-OH (Phenolic)	150-160 ppm	
Ar-C (Aromatic)	115-145 ppm	
IR Spectroscopy	O-H Stretch (Carboxylic Acid)	2500-3300 cm ⁻¹ (very broad)
O-H Stretch (Phenol)	3200-3600 cm ⁻¹ (broad)	
C=O Stretch (Carboxylic Acid)	1680-1710 cm ⁻¹ (strong)	
C=C Stretch (Aromatic)	1450-1600 cm ⁻¹ (multiple bands)	
C-O Stretch (Phenol/Acid)	1210-1320 cm ⁻¹	
Mass Spectrometry	Molecular Ion (M ⁺)	m/z = 214
Key Fragments	Loss of H ₂ O (m/z=196), Loss of COOH (m/z=169)	

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling


The synthesis of unsymmetrical biphenyls is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^[2] The following is a representative protocol for the synthesis of **3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid** from 3-bromobenzoic acid and (3-hydroxyphenyl)boronic acid.

Materials:

- 3-Bromobenzoic acid
- (3-Hydroxyphenyl)boronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$, or Pd/C)[3][4]
- Base (e.g., K_2CO_3 , Na_2CO_3 , or K_3PO_4)[4]
- Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, or DME/Water)

Procedure:

- Reaction Setup: To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), (3-hydroxyphenyl)boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
- Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst (0.01-0.05 eq).
- Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
- Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid**.

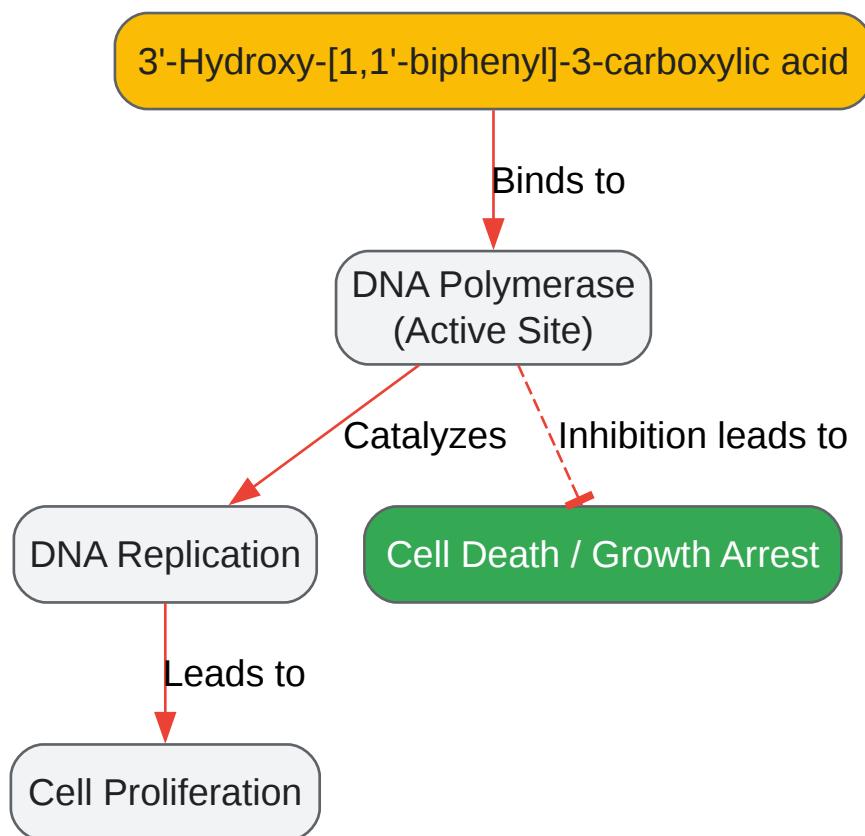
Analysis by High-Performance Liquid Chromatography (HPLC)

The purity and quantification of biphenyl carboxylic acids can be reliably determined using reverse-phase HPLC.

Methodology:

- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution (e.g., 0.1% Trifluoroacetic Acid or Formic Acid in water) and an organic solvent (e.g., Acetonitrile or Methanol).
- Detection: UV detector, typically at a wavelength between 254 nm and 280 nm.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.

- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol.

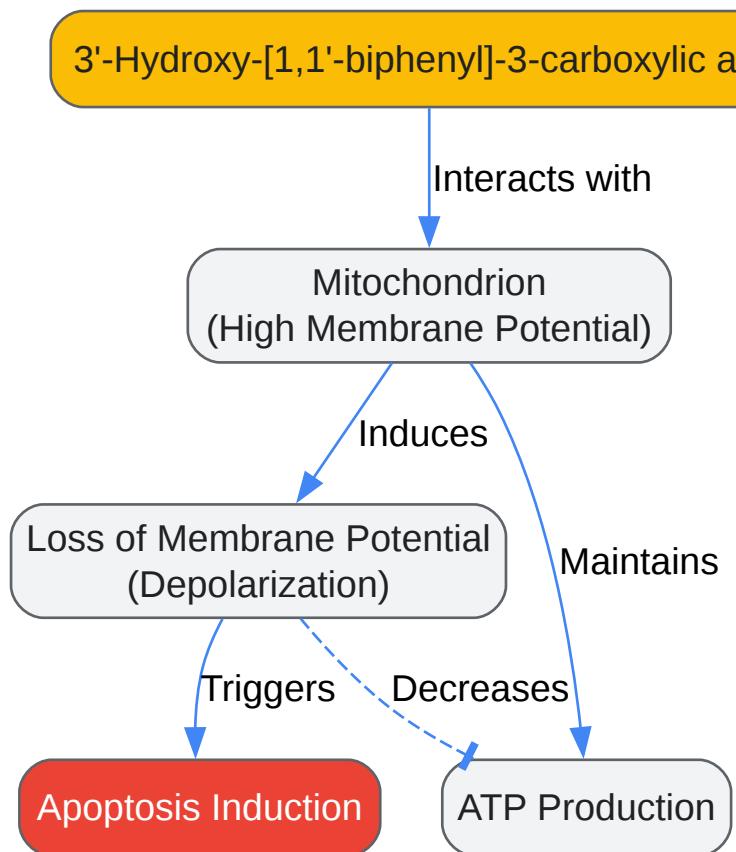

Biological Activity and Potential Mechanisms of Action

3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid has been identified as a compound with potential anticancer, anti-inflammatory, and antimicrobial properties.^[1] Two primary mechanisms of action have been suggested in the literature: inhibition of DNA polymerase and depolarization of the mitochondrial membrane.

DNA Polymerase Inhibition

DNA polymerases are critical enzymes for DNA replication.^[5] Their inhibition can halt cell proliferation, making them attractive targets for anticancer and antimicrobial therapies.^[5] Inhibitors can act through various mechanisms, such as competitive binding at the active site or by acting as a chain terminator after being incorporated into the growing DNA strand.^[5] Phenolic compounds have been shown to inhibit DNA polymerase by binding to its active site, thereby deactivating the enzyme.

Proposed Mechanism: DNA Polymerase Inhibition


[Click to download full resolution via product page](#)

Caption: A logical diagram illustrating the general mechanism of DNA polymerase inhibition.

Mitochondrial Membrane Depolarization

The mitochondrial membrane potential ($\Delta\Psi_m$) is essential for ATP production and overall mitochondrial health. A loss of this potential, known as depolarization, is an early indicator of apoptosis (programmed cell death). Compounds that can induce mitochondrial depolarization are being investigated as potential anticancer agents. The mechanism often involves the disruption of the electron transport chain or the formation of pores in the mitochondrial inner membrane, leading to an influx of protons and dissipation of the electrochemical gradient.

Proposed Mechanism: Mitochondrial Depolarization

[Click to download full resolution via product page](#)

Caption: A logical diagram showing the effect of mitochondrial membrane depolarization.

Safety Information

For research use only. Not for human or veterinary use.^[1] Users should handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Disclaimer: This document is intended for informational purposes for a technical audience. The information has been compiled from publicly available sources. While efforts have been made to ensure accuracy, no warranty is provided. Researchers should verify information and conduct their own risk assessments before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 171047-01-1 | Benchchem [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. 3"-AMINO-2"-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID CAS#: 376592-93-7 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [physical and chemical properties of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070583#physical-and-chemical-properties-of-3-hydroxy-1-1-biphenyl-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com